

# analytical methods for 3-Bromo-2-methylbenzhydrazide characterization

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## Compound of Interest

Compound Name: 3-Bromo-2-methylbenzhydrazide

Cat. No.: B028633

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An In-Depth Guide to the Analytical Characterization of **3-Bromo-2-methylbenzhydrazide**

## Application Note & Standard Operating Protocols

### Introduction and Scope

**3-Bromo-2-methylbenzhydrazide** (CAS No. 108485-07-0) is a substituted aromatic hydrazide that serves as a valuable building block in organic synthesis.[1] Its structural motifs are frequently incorporated into heterocyclic compounds, making it a key intermediate in the development of novel pharmaceutical candidates with potential therapeutic activities.[1]

Given its role as a precursor, the unambiguous confirmation of its identity, purity, and stability is paramount to ensure the integrity and reproducibility of downstream synthetic processes and biological assays. This document provides a comprehensive suite of analytical methodologies for the thorough characterization of **3-Bromo-2-methylbenzhydrazide**, grounded in established principles of analytical chemistry. The protocols herein are designed to be robust and adaptable, providing both qualitative and quantitative data.

We will detail four primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight verification, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Fourier-Transform Infrared (FT-IR) Spectroscopy for functional group confirmation.

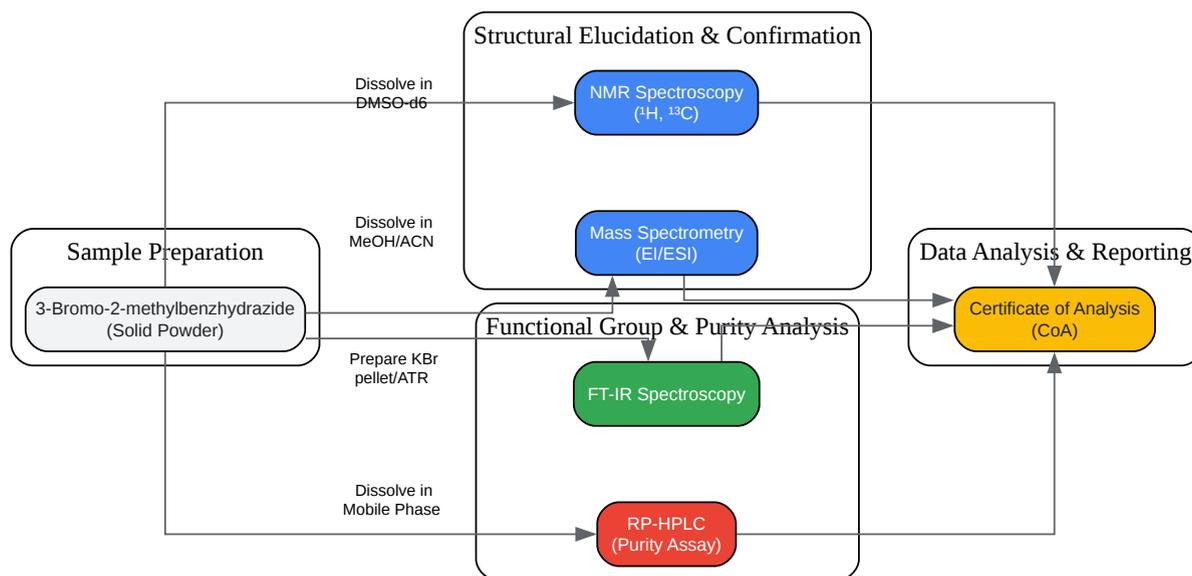
## Physicochemical Properties

A foundational understanding of the compound's physical properties is essential for proper handling, storage, and selection of analytical conditions.

Property	Value	Source
CAS Number	108485-07-0	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> BrN <sub>2</sub> O	[1][2]
Molecular Weight	229.07 g/mol	[1][2]
Melting Point	157-158 °C	[1]
Appearance	White to off-white solid/powder	[3][4]
Predicted Density	1.533±0.06 g/cm <sup>3</sup>	[1]

## Overall Analytical Workflow

A systematic approach to characterization ensures that all aspects of the compound's identity and purity are verified. The following workflow outlines the logical progression of analysis, starting from absolute structure confirmation to quantitative purity assessment.



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Caption: Overall workflow for the comprehensive characterization of **3-Bromo-2-methylbenzhydrazide**.

## Primary Identification and Structural Elucidation

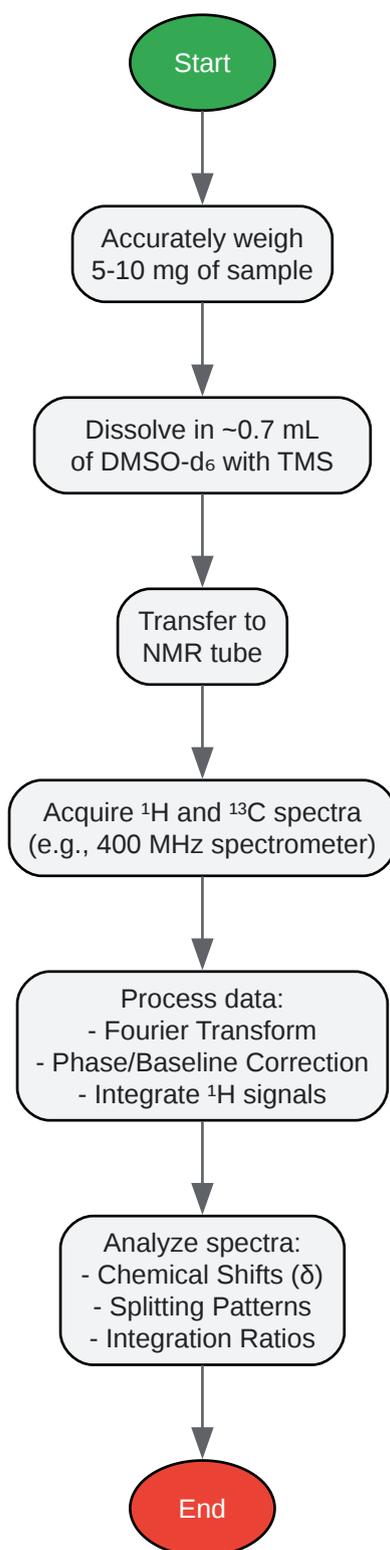
The primary objective is the unambiguous confirmation of the covalent structure of the molecule. NMR and Mass Spectrometry are the cornerstone techniques for this purpose.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **3-Bromo-2-methylbenzhydrazide**,  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential.

Causality Behind Experimental Choices:

- Solvent: Deuterated dimethyl sulfoxide (DMSO- $d_6$ ) is selected as the solvent. Its polarity is sufficient to dissolve the analyte, and crucially, its exchangeable proton signal does not overlap with the analyte's amide (N-H) protons, allowing for their clear observation. Solvents like  $CDCl_3$  might lead to peak broadening or disappearance of N-H signals due to faster proton exchange.
- Standard: Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm) because it is chemically inert and its sharp singlet signal does not overlap with most organic proton signals.<sup>[5]</sup>



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Caption: Step-by-step workflow for NMR sample preparation and analysis.

## Step-by-Step Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of **3-Bromo-2-methylbenzhydrazide** into a clean, dry vial.
- Dissolution: Add approximately 0.7 mL of DMSO-d<sub>6</sub> containing 0.03% (v/v) TMS. Vortex briefly to ensure complete dissolution.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Data Acquisition: Acquire the <sup>1</sup>H NMR spectrum, followed by the <sup>13</sup>C NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
- Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. For the <sup>1</sup>H spectrum, calibrate the TMS peak to 0.00 ppm and integrate all signals.
- Interpretation of Expected Results:
  - <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>):
    - Aromatic Protons (3H): Expect complex multiplets in the range of  $\delta$  7.2-7.8 ppm. The bromine and methyl substituents will influence their precise shifts.[\[6\]](#)
    - Methyl Protons (3H): A singlet should appear around  $\delta$  2.3-2.5 ppm.
    - Amide/Hydrazide Protons (3H): Two broad singlets are expected for the -CONHH- and -NH<sub>2</sub> protons. These may appear at  $\delta$  ~10.0 ppm and  $\delta$  ~4.5 ppm, respectively, and their positions can be concentration-dependent.
  - <sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>):
    - Carbonyl Carbon (C=O): A signal is expected in the  $\delta$  165-170 ppm region.
    - Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region ( $\delta$  120-140 ppm). The carbon attached to the bromine (C-Br) will be shifted relative to the others.

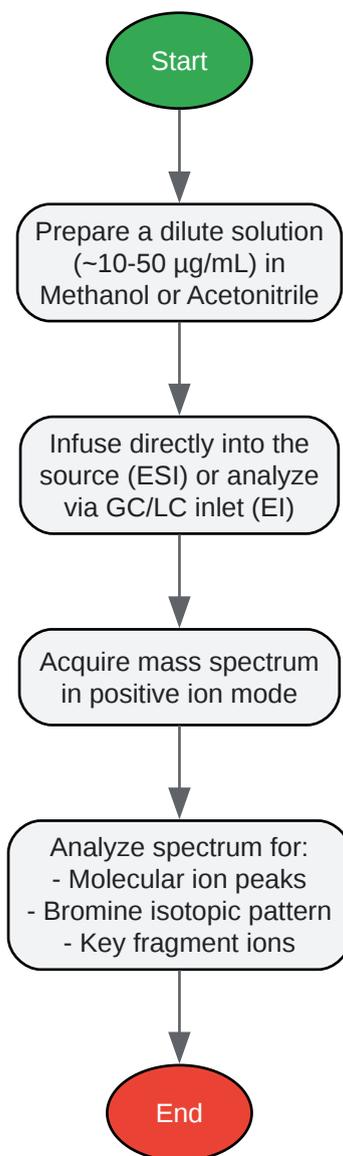
- Methyl Carbon (-CH<sub>3</sub>): A signal is expected in the aliphatic region, around  $\delta$  15-20 ppm.

## Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns.

Causality Behind Experimental Choices:

- Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like hydrazides, often yielding a prominent protonated molecular ion [M+H]<sup>+</sup>. Electron Ionization (EI) is a higher-energy technique that provides more extensive fragmentation, which is useful for structural confirmation.
- Isotopic Pattern: The presence of a bromine atom is a key structural feature. Bromine has two stable isotopes, <sup>79</sup>Br and <sup>81</sup>Br, in nearly a 1:1 natural abundance.[7] Therefore, any ion containing a bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by 2 m/z units. This is a definitive diagnostic marker.[7][8]



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Caption: General workflow for Mass Spectrometry analysis.

Step-by-Step Methodology:

- **Sample Preparation:** Prepare a dilute solution (e.g., 10-50 µg/mL) of the sample in a suitable volatile solvent like methanol or acetonitrile.
- **Instrument Setup:** Calibrate the mass spectrometer according to the manufacturer's guidelines.

- Data Acquisition: Introduce the sample into the mass spectrometer. Acquire data in positive ion mode over a suitable mass range (e.g., m/z 50-500).
- Interpretation of Expected Results:
  - Molecular Ion: Look for the characteristic doublet peak corresponding to the molecular ion  $[\text{C}_8\text{H}_9\text{BrN}_2\text{O}]^+$ . This will appear at m/z 228 (with  $^{79}\text{Br}$ ) and m/z 230 (with  $^{81}\text{Br}$ ) with nearly equal intensities.
  - Protonated Molecule (ESI): In ESI mode, the  $[\text{M}+\text{H}]^+$  ion will be observed as a doublet at m/z 229 and m/z 231.
  - Key Fragmentations (EI): Expect fragmentation patterns corresponding to the loss of stable neutral molecules or radicals. Common fragments could include:
    - $[\text{M} - \text{NH}_2\text{NH}]^+$ : Loss of the hydrazine moiety.
    - $[\text{M} - \text{CONHNH}_2]^+$ : Cleavage of the amide bond.
    - $[\text{Br}(\text{CH}_3)\text{C}_6\text{H}_3\text{CO}]^+$ : The bromo-methyl-benzoyl cation, which will also exhibit the Br isotopic pattern.

## Purity and Functional Group Analysis

### High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of a compound and quantifying any impurities. A reversed-phase (RP-HPLC) method is most suitable for this moderately polar molecule.

Causality Behind Experimental Choices:

- Stationary Phase: A C18 column is a versatile and robust choice for reversed-phase chromatography, effectively retaining moderately polar to nonpolar analytes based on hydrophobic interactions.[9]
- Mobile Phase: A gradient of acetonitrile (or methanol) and water is used to ensure that both the main compound and any potential impurities (which may have different polarities) are

eluted with good peak shape and resolution. A small amount of acid (e.g., formic or phosphoric acid) is often added to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.[10]

- Detection: The benzoyl chromophore in the molecule results in strong UV absorbance.[9] A detection wavelength of 254 nm is a common starting point for aromatic compounds and is likely to provide good sensitivity.

Parameter	Recommended Condition
HPLC System	Standard HPLC/UHPLC with UV/PDA Detector
Column	C18, 4.6 x 150 mm, 5 µm (or similar)
Mobile Phase A	Water with 0.1% Phosphoric Acid
Mobile Phase B	Acetonitrile with 0.1% Phosphoric Acid
Gradient	30% B to 90% B over 15 min, hold 2 min
Flow Rate	1.0 mL/min
Column Temp.	30 °C
Detection	UV at 254 nm
Injection Vol.	10 µL
Sample Prep.	0.5 mg/mL in Acetonitrile:Water (1:1)

#### Step-by-Step Methodology:

- Mobile Phase Preparation: Prepare mobile phases A and B as described in the table. Filter and degas thoroughly.
- Standard/Sample Preparation: Accurately prepare a stock solution of **3-Bromo-2-methylbenzhydrazide** at approximately 0.5 mg/mL in a 1:1 mixture of acetonitrile and water.
- Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.

- Analysis: Inject the sample solution and run the gradient method.
- Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
  - Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
- Validation: For quantitative purposes, the method should be validated according to ICH guidelines, including linearity, accuracy, and precision.<sup>[10]</sup>

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality Behind Experimental Choices:

- Sample Preparation: For a solid sample, the KBr pellet method ensures a uniform dispersion of the analyte, minimizing scattering effects and producing a high-quality spectrum. The Attenuated Total Reflectance (ATR) method is a faster alternative that requires minimal sample preparation.
- Interpretation: The presence of characteristic absorption bands for the N-H, C=O, C=C, and C-Br bonds provides corroborating evidence for the proposed structure.

Step-by-Step Methodology:

- Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
- Background Scan: Place the KBr pellet holder (or clean the ATR crystal) in the spectrometer and run a background scan.
- Sample Scan: Place the sample pellet (or apply the solid sample directly to the ATR crystal) in the spectrometer and acquire the spectrum, typically over the range of 4000-400  $\text{cm}^{-1}$ .
- Interpretation of Expected Absorption Bands:

- $\sim 3300\text{-}3200\text{ cm}^{-1}$ : N-H stretching vibrations (from the -NH-NH<sub>2</sub> group). Often appears as a broad or multiple peaks.[11]
- $\sim 3050\text{ cm}^{-1}$ : Aromatic C-H stretching.
- $\sim 2950\text{ cm}^{-1}$ : Aliphatic C-H stretching (from the -CH<sub>3</sub> group).
- $\sim 1650\text{ cm}^{-1}$ : C=O stretching (Amide I band). This is a strong, characteristic peak.[12]
- $\sim 1600\text{-}1450\text{ cm}^{-1}$ : Aromatic C=C ring stretching vibrations.
- $\sim 1550\text{ cm}^{-1}$ : N-H bending (Amide II band).
- $\sim 700\text{-}550\text{ cm}^{-1}$ : C-Br stretching vibration.

## Summary and Conclusion

The combination of NMR, MS, HPLC, and FT-IR provides a multi-faceted and robust analytical package for the complete characterization of **3-Bromo-2-methylbenzhydrazide**. NMR and MS confirm the molecular structure and weight, FT-IR verifies the presence of key functional groups, and HPLC provides a reliable measure of purity. Adherence to these protocols will ensure a high degree of confidence in the quality of this important synthetic intermediate for researchers and drug development professionals.

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